3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid
Description
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, an ethoxy group, and a methoxy group attached to a benzoic acid core
Properties
IUPAC Name |
3-(2-chloro-4-ethoxyphenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-3-21-12-4-5-14(15(17)9-12)10-6-11(16(18)19)8-13(7-10)20-2/h4-9H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPZHSKMQKYOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50691689 | |
| Record name | 2'-Chloro-4'-ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261936-31-5 | |
| Record name | 2'-Chloro-4'-ethoxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50691689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-ethoxyphenylboronic acid, which is then subjected to a Suzuki coupling reaction with 5-methoxybenzoic acid. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-(2-Chloro-4-ethoxyphenyl)-5-formylbenzoic acid or 3-(2-Chloro-4-ethoxyphenyl)-5-carboxybenzoic acid.
Reduction: Formation of 3-(2-Ethoxyphenyl)-5-methoxybenzoic acid.
Substitution: Formation of 3-(2-Amino-4-ethoxyphenyl)-5-methoxybenzoic acid or 3-(2-Thio-4-ethoxyphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The ethoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-methoxyphenyl)-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-Chloro-4-ethoxyphenyl)-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
3-(2-Bromo-4-ethoxyphenyl)-5-methoxybenzoic acid: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-(2-Chloro-4-ethoxyphenyl)-5-methoxybenzoic acid is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the chloro group can enhance its reactivity in substitution reactions, while the ethoxy and methoxy groups can influence its solubility and interaction with biological targets.
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